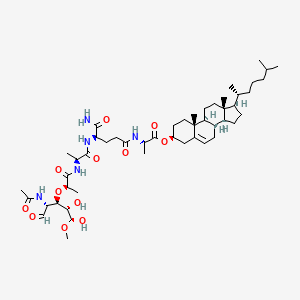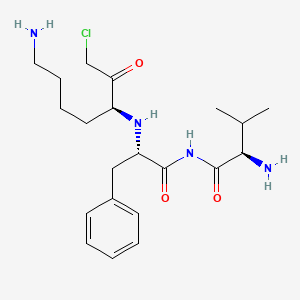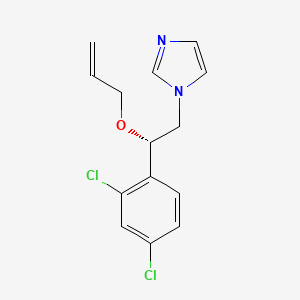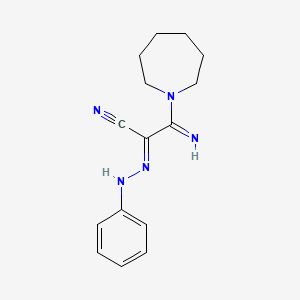
(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9NO2. It features a nitro group attached to a butadiene chain, which is further connected to a benzene ring. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobuta-1,3-dien-1-yl)benzene can be achieved through various methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium-dimer complex catalyst. This method yields 1,4-conjugated dienes with good selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions or Suzuki–Miyaura couplings. These methods are favored due to their efficiency, scalability, and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The double bonds in the butadiene chain can be hydrogenated to form saturated compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Reduction of the nitro group yields (4-aminobuta-1,3-dien-1-yl)benzene.
Reduction: Hydrogenation of the double bonds results in (4-nitrobutyl)benzene.
Substitution: Electrophilic substitution on the benzene ring can produce various substituted derivatives.
Scientific Research Applications
(4-Nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Nitrobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions are crucial for its reactivity and applications in synthesis .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar structure but with a bromine atom instead of a nitro group.
(1E,3E)-1,4-Diarylbuta-1,3-dienes: Compounds with similar diene systems but different substituents on the benzene ring.
Uniqueness
(4-Nitrobuta-1,3-dien-1-yl)benzene is unique due to its nitro group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
4701-10-4 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
HXAORLISYKTFNQ-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Synonyms |
1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)

![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
